molecular formula C19H16N4O3S B2617228 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2034412-48-9

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2617228
CAS No.: 2034412-48-9
M. Wt: 380.42
InChI Key: QURDTLFRUCVCMV-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,2-benzoxazole moiety linked via an ethanone spacer to a pyrrolidine ring that contains a 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl substituent. The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, frequently employed in drug design to enhance metabolic stability and improve binding affinity to biological targets . The presence of both the benzoxazole and thiophene heterocycles, which are common pharmacophores in biologically active molecules, suggests potential for interaction with a variety of enzymatic targets . This combination of features makes the compound a valuable scaffold for investigating new therapeutic agents. Preliminary research interest may focus on its potential application in central nervous system (CNS) disorders, given that structural analogs with similar heterocyclic systems have been explored as orexin receptor antagonists, which are relevant for sleep and arousal regulation . Researchers can utilize this compound as a key intermediate or a lead compound in the synthesis and development of novel molecules targeting various diseases. It is also suited for biochemical screening, target identification, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17(10-14-13-4-1-2-5-15(13)25-21-14)23-8-7-12(11-23)18-20-19(26-22-18)16-6-3-9-27-16/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURDTLFRUCVCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the formation of the benzoxazole ring, followed by the introduction of the thiophene and oxadiazole rings. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups on the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole, thiophene, and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Its logP (~2.8) is higher than SA67-0943 (1.54) due to the absence of polar oxane and pyrazole groups, suggesting improved membrane permeability but reduced aqueous solubility .
  • Compared to Compound 6 in , the target lacks a pyrazoline ring but incorporates a pyrrolidine-oxadiazole linker, which may reduce metabolic instability associated with dihydropyrazoline rings .

Computational and Crystallographic Tools

Structural validation of analogs relies on software such as:

  • SHELX for crystallographic refinement (e.g., determining bond lengths and angles in oxadiazole-containing crystals) .
  • ORTEP-3 for visualizing molecular geometry and steric effects, critical for optimizing interactions with biological targets .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is an organic heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A benzoxazole ring
  • A thiophene moiety
  • A pyrrolidine derivative

The molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S with a molecular weight of approximately 364.41 g/mol. The unique combination of these structural elements imparts distinct electronic and steric properties that may enhance its biological activity.

Biological Activities

Research indicates that compounds similar to This compound exhibit a variety of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of benzoxazole derivatives. For instance, derivatives containing the benzoxazole structure have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, minimal inhibitory concentrations (MIC) for several derivatives were reported, indicating that while some were effective, others showed limited activity .

Compound NameMIC (µg/mL)Activity
Compound A50Active
Compound B200Weak
Compound C25Strong

Antiviral Activity

Benzoxazole derivatives have also been investigated for antiviral properties. Some compounds demonstrated significant inhibition against viral replication in vitro. For example, certain derivatives were noted for their effectiveness against influenza and HIV viruses .

Anticancer Activity

The compound's potential anticancer properties are linked to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interact with specific cellular pathways involved in tumor growth.

The biological activity of This compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors on cell membranes, altering signal transduction pathways.
  • DNA Interaction : Some studies suggest that related compounds can intercalate into DNA, affecting replication and transcription processes.

Comparative Studies

Comparative studies with structurally related compounds have highlighted the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Compound DBenzothiazole ringAntimicrobial
Compound EThiophene and phenyl groupAntiviral
Compound FBenzoxazole with thiopheneAnticancer

These comparisons illustrate how slight variations in structure can lead to significant differences in biological activity.

Case Studies

A recent case study involving the synthesis and evaluation of a series of benzoxazole derivatives demonstrated that modifications to the thiophene moiety significantly affected antimicrobial potency. The most active derivative exhibited an MIC value significantly lower than that of standard antibiotics used in treatment .

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